1-N-cyclopropyl-4-N-methyl-4-N-(3-phenylcyclobutyl)benzene-1,4-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-N-cyclopropyl-4-N-methyl-4-N-(3-phenylcyclobutyl)benzene-1,4-dicarboxamide, commonly known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
CPCCOEt selectively binds to the allosteric site of 1-N-cyclopropyl-4-N-methyl-4-N-(3-phenylcyclobutyl)benzene-1,4-dicarboxamide and inhibits its activation by glutamate. This results in the inhibition of downstream signaling pathways and ultimately leads to the suppression of neuronal excitability and neuroinflammation.
Biochemical and Physiological Effects:
CPCCOEt has been shown to have neuroprotective effects in various animal models of neurological disorders. It can reduce the loss of dopaminergic neurons in the substantia nigra in a mouse model of Parkinson's disease and can prevent the development of seizures in a rat model of epilepsy. It has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
CPCCOEt is a highly selective antagonist of 1-N-cyclopropyl-4-N-methyl-4-N-(3-phenylcyclobutyl)benzene-1,4-dicarboxamide and has minimal off-target effects. It can be used in a variety of in vitro and in vivo experiments to study the role of 1-N-cyclopropyl-4-N-methyl-4-N-(3-phenylcyclobutyl)benzene-1,4-dicarboxamide in various neurological disorders. However, its use is limited by its low solubility in water and its high cost.
Orientations Futures
There are several potential future directions for the use of CPCCOEt in scientific research. It can be further studied for its potential therapeutic applications in various neurological disorders. Its neuroprotective and anti-inflammatory effects can be explored in more detail, and its efficacy can be tested in clinical trials. Additionally, its use can be expanded to other areas of research, such as pain management and addiction.
Méthodes De Synthèse
CPCCOEt can be synthesized through a multistep process involving the reaction of 1,3-cyclohexadiene with ethylmagnesium bromide, followed by the reaction with N-methyl-N-(3-phenylcyclobutyl)carboxamide and 4-bromobenzoic acid. The final product is obtained through esterification with ethanol.
Applications De Recherche Scientifique
CPCCOEt has been widely used in scientific research to study the role of 1-N-cyclopropyl-4-N-methyl-4-N-(3-phenylcyclobutyl)benzene-1,4-dicarboxamide in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy. It has been found to have neuroprotective effects and can potentially be used as a therapeutic agent.
Propriétés
IUPAC Name |
1-N-cyclopropyl-4-N-methyl-4-N-(3-phenylcyclobutyl)benzene-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-24(20-13-18(14-20)15-5-3-2-4-6-15)22(26)17-9-7-16(8-10-17)21(25)23-19-11-12-19/h2-10,18-20H,11-14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKLCQJVFMGIDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC(C1)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C(=O)NC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-cyclopropyl-4-N-methyl-4-N-(3-phenylcyclobutyl)benzene-1,4-dicarboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.